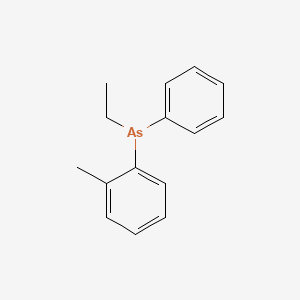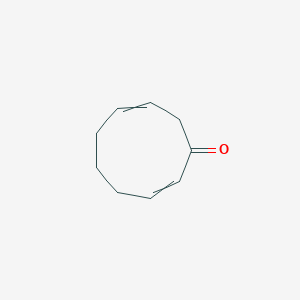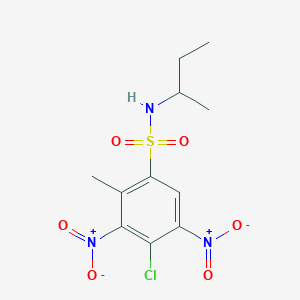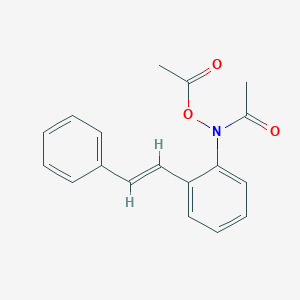
1-(4-methyl-3-nitro-1H-pyrrol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-3-nitro-1H-pyrrol-2-yl)ethanone is a heterocyclic compound that belongs to the pyrrole family It is characterized by the presence of a pyrrole ring substituted with a methyl group at the 4-position and a nitro group at the 3-position, along with an ethanone group at the 2-position
Métodos De Preparación
The synthesis of 1-(4-methyl-3-nitro-1H-pyrrol-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the nitration of 4-methylpyrrole followed by acylation. The reaction conditions typically include the use of nitric acid and acetic anhydride as reagents. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
1-(4-Methyl-3-nitro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Methyl-3-nitro-1H-pyrrol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-methyl-3-nitro-1H-pyrrol-2-yl)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
1-(4-Methyl-3-nitro-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone: Contains additional chlorine atoms, leading to different chemical properties
Propiedades
Número CAS |
64031-11-4 |
|---|---|
Fórmula molecular |
C7H8N2O3 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
1-(4-methyl-3-nitro-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-8-6(5(2)10)7(4)9(11)12/h3,8H,1-2H3 |
Clave InChI |
UTDCVHBAGCNCMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=C1[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)


![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)

![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)
![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)

